

Application Notes and Protocols: Metal Chelation Properties of 8-Iodoquinoline-5-carboxylic acid

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Compound of Interest

Compound Name: 8-Iodoquinoline-5-carboxylic acid

Cat. No.: B11837718

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline-5-carboxylic acid is a derivative of 8-hydroxyquinoline (8HQ), a class of compounds well-recognized for their potent metal chelating abilities.[1][2][3][4] The capacity of 8HQ and its analogues to bind with di- and trivalent metal ions is a cornerstone of their diverse biological activities, which include antimicrobial, anticancer, and antineurodegenerative effects.[2][3][4] The core structure of 8-hydroxyquinoline provides a bidentate chelation site through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[4] The introduction of an iodine atom at the 7-position and a carboxylic acid group at the 5-position can modulate the electronic properties and, consequently, the metal-binding affinity and biological activity of the parent molecule.

These application notes provide an overview of the anticipated metal chelation properties of **8-Iodoquinoline-5-carboxylic acid** based on the known characteristics of the 8-hydroxyquinoline scaffold. Detailed protocols for evaluating its metal chelating potential are also presented to facilitate further research and drug development.

Putative Metal Chelation Properties

While specific quantitative data for **8-Iodoquinoline-5-carboxylic acid** is not readily available in the public domain, its structural features suggest a strong potential for metal chelation, particularly with transition metals such as iron ($\text{Fe}^{2+}/\text{Fe}^{3+}$), copper (Cu^{2+}), and zinc (Zn^{2+}). The chelation mechanism is expected to involve the formation of a stable ring structure with the metal ion, coordinated by the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group.

The presence of the electron-withdrawing carboxylic acid group at the 5-position may influence the acidity of the 8-hydroxyl proton, potentially affecting the pH-dependent formation of metal complexes. The iodine atom at the 7-position could also impact the lipophilicity and steric hindrance of the molecule, which may play a role in its interaction with biological systems and metal ions.

Potential Applications in Research and Drug Development

The metal chelating properties of **8-Iodoquinoline-5-carboxylic acid** suggest its potential utility in various therapeutic areas:

- **Anticancer Activity:** The anticancer effects of many 8-hydroxyquinoline derivatives are linked to their ability to chelate copper and zinc.[1] By modulating the homeostasis of these essential metals within cancer cells, these compounds can induce apoptosis and inhibit tumor growth.
- **Antineurodegenerative Diseases:** Metal ion dysregulation is a key factor in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][3] Chelators that can restore metal balance in the brain are promising therapeutic agents.
- **Antimicrobial Activity:** The antimicrobial action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions essential for the enzymatic functions of pathogens.[4]

Data Presentation: Comparative Chelation Activity of 8-Hydroxyquinoline Derivatives

To provide context for the expected chelating ability of **8-Iodoquinoline-5-carboxylic acid**, the following table summarizes the metal chelation properties of related 8-hydroxyquinoline

compounds as described in the literature. This data can serve as a benchmark for future experimental evaluations.

Compound	Metal Ion(s) Chelated	Method of Determination	Noted Biological Activity
8-Hydroxyquinoline (8HQ)	Fe ²⁺ , Cu ²⁺ , Zn ²⁺	Spectrophotometry, Potentiometry	Antimicrobial, Antineurodegenerative, Anticancer[1][2][3] [4]
Clioquinol (5-Chloro- 7-iodo-8- hydroxyquinoline)	Cu ²⁺ , Zn ²⁺	Various in vitro and in vivo assays	Antineurodegenerative (Alzheimer's), Anticancer[1]
8-Hydroxy-5- quinolinesulfonic acid	Fe ²⁺ , Cu ²⁺	Spectrophotometric assays	Antifungal[5]
8-Hydroxy-7-iodo-5- quinolinesulfonic acid	Fe ²⁺ , Cu ²⁺	Spectrophotometric assays	Antifungal[5]

Experimental Protocols

The following are detailed protocols for assessing the metal chelation activity of **8-Iodoquinoline-5-carboxylic acid**. These methods are adapted from established procedures for other metal chelators.[6][7][8][9]

Protocol 1: Ferrous Iron (Fe²⁺) Chelating Assay using Ferrozine

Principle: This assay is based on the competition between the test compound and ferrozine for the chelation of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.[7][9]

Materials:

- **8-Iodoquinoline-5-carboxylic acid**

- Ferrous chloride (FeCl_2) solution (2 mM)
- Ferrozine solution (5 mM)
- Phosphate buffer (0.1 M, pH 7.4)
- EDTA (disodium salt) as a positive control
- Methanol or DMSO for dissolving the test compound
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **8-Iodoquinoline-5-carboxylic acid** and a series of dilutions in methanol or DMSO.
- In a 96-well microplate, add 50 μL of the test compound solution at various concentrations.
- Add 100 μL of phosphate buffer to each well.
- Initiate the reaction by adding 25 μL of 2 mM FeCl_2 solution to each well.
- Mix and incubate for 5 minutes at room temperature.
- Add 25 μL of 5 mM ferrozine solution to each well.
- Incubate the mixture for 10 minutes at room temperature.
- Measure the absorbance at 562 nm using a microplate reader.
- A blank is prepared without the test compound. EDTA is used as a positive control.
- The percentage of Fe^{2+} chelating activity is calculated using the following formula: Chelating Activity (%) = $[(\text{Absorbance of Blank} - \text{Absorbance of Sample}) / \text{Absorbance of Blank}] \times 100$

Protocol 2: Copper (Cu^{2+}) Chelating Assay using Murexide

Principle: This spectrophotometric method relies on the formation of a colored complex between Cu^{2+} and murexide (ammonium purpurate). The presence of a competing chelating agent will reduce the formation of the Cu^{2+} -murexide complex, leading to a measurable decrease in absorbance.[8]

Materials:

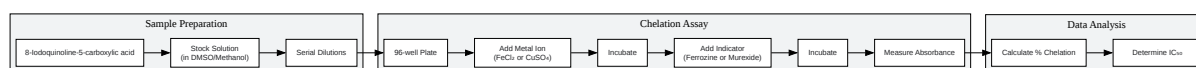
- **8-Iodoquinoline-5-carboxylic acid**
- Copper (II) sulfate (CuSO_4) solution (5 mM)
- Murexide solution
- Sodium acetate buffer (50 mM, pH 6.0)
- EDTA as a positive control
- Methanol or DMSO for dissolving the test compound
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **8-Iodoquinoline-5-carboxylic acid** and a series of dilutions in methanol or DMSO.
- In a 96-well microplate, add 100 μL of the test compound solution at various concentrations.
- Add 50 μL of sodium acetate buffer to each well.
- Add 25 μL of 5 mM CuSO_4 solution to each well and mix.
- Add 25 μL of murexide solution to each well.

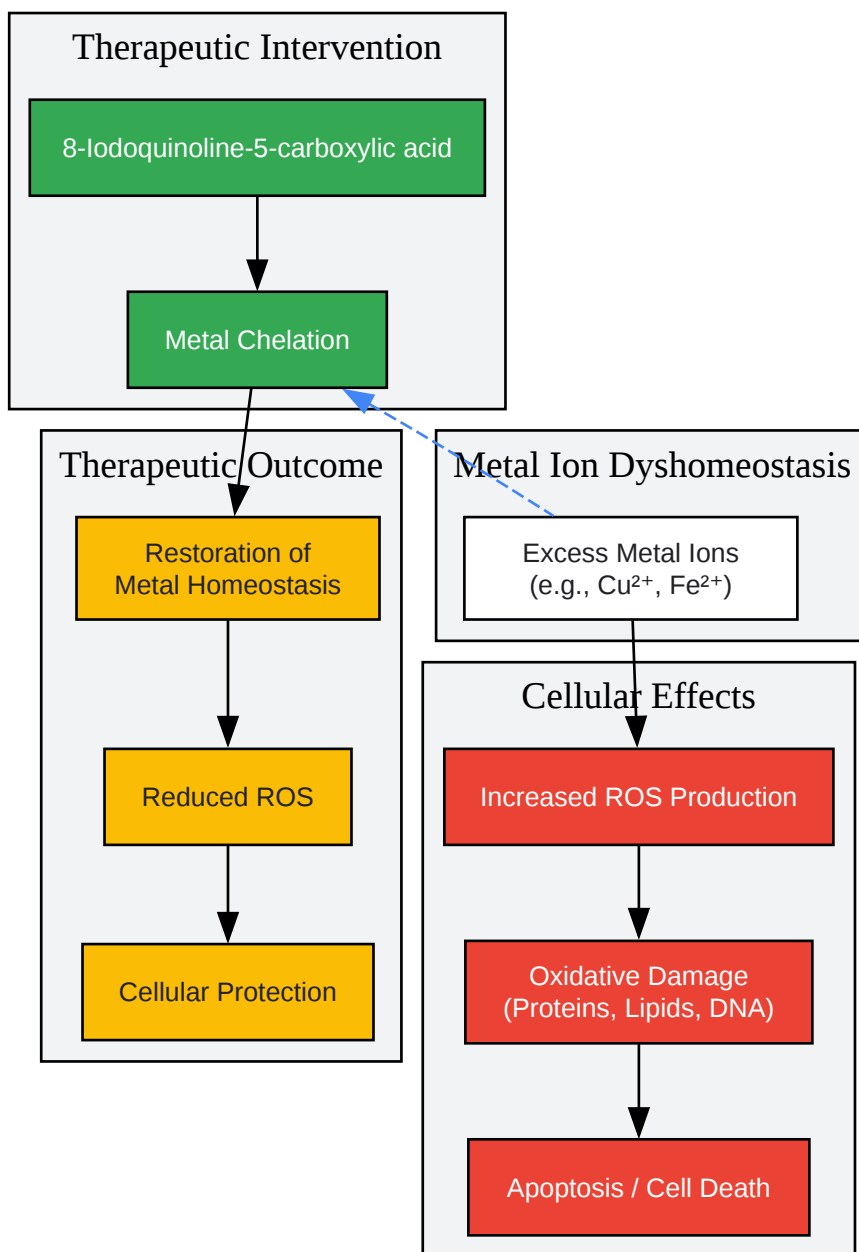
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at the wavelength of maximum absorbance for the Cu^{2+} -murexide complex (typically around 485 nm and 520 nm, determine experimentally).
- A blank is prepared without the test compound. EDTA is used as a positive control.
- The percentage of Cu^{2+} chelating activity is calculated using the formula: Chelating Activity (%) = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Mandatory Visualizations



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Caption: Experimental workflow for determining metal chelation activity.



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Caption: Putative mechanism of action via metal chelation.

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